Furo[2,3-b]pyridine-3-carboxamide
Overview
Description
“Furo[2,3-b]pyridine-3-carboxamide” is a compound that has been studied for its diverse biological potential . It is a type of pyrimidine derivative, which are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Synthesis Analysis
The synthesis of furo[2,3-b]pyridine derivatives involves an Rh-catalyzed tandem reaction . This reaction was used to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer, named LIQ-TF . A concise 4-step synthesis of furo[2,3-b]pyridines, with handles in the 3 and 5 positions for palladium mediated cross-coupling reactions, has been described .
Molecular Structure Analysis
The molecular structure of “Furo[2,3-b]pyridine-3-carboxamide” is similar to that of other pyrimidine derivatives . Pyrimidine is an electron-rich nitrogen-containing heterocycle, and its synthetic versatility allows the generation of structurally diverse derivatives .
Chemical Reactions Analysis
“Furo[2,3-b]pyridine-3-carboxamide” undergoes an Rh-catalyzed tandem reaction to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . This photosensitizer, named LIQ-TF, showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .
Scientific Research Applications
Cognitive Deficits in Schizophrenia : Certain derivatives of furo[2,3-b]pyridine-3-carboxamide, such as N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, have shown potential in treating cognitive deficits in schizophrenia due to their potent and selective alpha7 nicotinic acetylcholine receptor (nAChR) agonist activity. This was demonstrated in the studies "Discovery of N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 nicotinic acetylcholine receptor: in vitro and in vivo activity" (Acker et al., 2008) and "Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor, for the potential treatment of cognitive deficits in schizophrenia: synthesis and structure--activity relationship" (Wishka et al., 2006).
Anticonvulsant Properties : Pyrano[4,3-d]furo[2,3-b]pyridines, a related compound, have been identified as having anticonvulsant properties. They can be used as a scaffold for synthesizing new condensed heterocycles, as explored in the paper "Synthesis and Anticonvulsant Activity of Pyrano[4′,3′:4,5]pyrido[2,3-b]furo[3,2-d]pyrimidine and Pyrano[4′,3′:4,5]pyrido[2,3-b]furo[3,2-d]pyridine Derivatives" (Paronikyan et al., 2002).
Anticancer Activity : Novel furo[2,3-b]pyridine-2-carboxamide derivatives have exhibited significant anticancer activity against various cancer cell lines while being non-toxic to normal cell lines, as shown in "Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies" (Santhosh Kumar et al., 2018) and "Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents" (Naresh Kumar et al., 2016).
Synthesis of New Scaffolds : The compound is also used in the synthesis of novel scaffolds for medicinal chemistry. For instance, the synthesis of 2,3-substituted furo[2,3-b]pyridines has been utilized for functionalization, generating new pyridine-dihydropyrazolone scaffolds, as discussed in "Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives" (Fumagalli & da Silva Emery, 2016).
Future Directions
“Furo[2,3-b]pyridine-3-carboxamide” shows great potential for future research, especially in the field of medicinal chemistry . Its structural similarity to DNA bases makes it a valuable compound in the treatment of cancer . Furthermore, its potential for specific imaging and photodynamic ablation of Gram-positive bacteria shows great potential for combating multiple drug-resistant bacteria .
properties
IUPAC Name |
furo[2,3-b]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-7(11)6-4-12-8-5(6)2-1-3-10-8/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJDMGHOBCKBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618187 | |
Record name | Furo[2,3-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-b]pyridine-3-carboxamide | |
CAS RN |
109274-98-8 | |
Record name | Furo[2,3-b]pyridine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109274-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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